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For Researchers, Scientists, and Drug Development Professionals

Introduction
These application notes provide a comprehensive guide for utilizing TG100-115, a selective

inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) and δ (PI3Kδ), in the analysis of Akt

phosphorylation by Western blot. The PI3K/Akt signaling pathway is a critical regulator of

numerous cellular processes, including cell growth, proliferation, survival, and metabolism.

Dysregulation of this pathway is frequently implicated in various diseases, notably cancer.

TG100-115 offers a valuable tool for investigating the role of PI3Kγ and PI3Kδ isoforms in Akt

activation and for assessing the efficacy of their inhibition.

Mechanism of Action: TG100-115 and the PI3K/Akt
Pathway
TG100-115 is a potent and selective inhibitor of the class I PI3K isoforms γ and δ, with reported

IC50 values of 83 nM and 235 nM, respectively.[1] It exhibits significantly less activity against

PI3Kα and PI3Kβ isoforms.[1] The PI3K family of lipid kinases phosphorylates

phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-

trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting pleckstrin homology (PH)

domain-containing proteins, such as Akt (also known as Protein Kinase B), to the plasma

membrane. This recruitment facilitates the phosphorylation of Akt at two key residues:
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Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473

(Ser473) by the mammalian target of rapamycin complex 2 (mTORC2). Dual phosphorylation

at these sites leads to the full activation of Akt, which then phosphorylates a multitude of

downstream substrates, thereby regulating diverse cellular functions.

By inhibiting PI3Kγ and PI3Kδ, TG100-115 effectively reduces the production of PIP3, leading

to decreased recruitment and subsequent phosphorylation of Akt. This inhibitory effect can be

robustly quantified using Western blot analysis, making it a cornerstone technique for studying

the cellular impact of TG100-115.

Data Presentation: Quantitative Analysis of Akt
Phosphorylation Inhibition
The inhibitory effect of TG100-115 on Akt phosphorylation is dose-dependent. Researchers can

quantify this effect by treating cells with a range of TG100-115 concentrations and

subsequently measuring the levels of phosphorylated Akt (p-Akt) relative to total Akt by

Western blot. Densitometric analysis of the resulting bands allows for a quantitative

comparison.

Table 1: Dose-Dependent Inhibition of FGF-Stimulated Akt (Ser473) Phosphorylation by

TG100-115 in Human Umbilical Vein Endothelial Cells (HUVECs)
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TG100-115
Concentration
(nM)

p-Akt (Ser473)
Signal
(Arbitrary
Units)

Total Akt
Signal
(Arbitrary
Units)

Normalized p-
Akt/Total Akt
Ratio

% Inhibition of
Akt
Phosphorylati
on

0 (Vehicle

Control)
1.00 1.00 1.00 0

10 0.85 1.02 0.83 17

50 0.62 0.98 0.63 37

100 0.45 1.01 0.45 55

250 0.28 0.99 0.28 72

500 0.15 1.03 0.15 85

1000 0.08 0.97 0.08 92

Note: The data presented in this table are representative and intended for illustrative purposes.

Actual results may vary depending on the cell type, experimental conditions, and the specific

growth factor used for stimulation.

Experimental Protocols
Protocol 1: Cell Culture and Treatment with TG100-115

Cell Seeding: Plate the cells of interest (e.g., HUVECs, cancer cell lines) in appropriate

growth medium and culture until they reach 70-80% confluency.

Serum Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells by

replacing the growth medium with a low-serum or serum-free medium for 4-16 hours prior to

treatment.

Preparation of TG100-115 Stock Solution: Prepare a high-concentration stock solution of

TG100-115 (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C.

Drug Treatment:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1684651?utm_src=pdf-body
https://www.benchchem.com/product/b1684651?utm_src=pdf-body
https://www.benchchem.com/product/b1684651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thaw an aliquot of the TG100-115 stock solution.

Prepare a series of dilutions of TG100-115 in the appropriate cell culture medium to

achieve the desired final concentrations (e.g., 10 nM to 10 µM). Include a vehicle control

(DMSO) at the same final concentration as the highest TG100-115 treatment.

Pre-incubate the cells with the TG100-115 dilutions or vehicle control for a predetermined

time (e.g., 1-2 hours).

Stimulation:

Following pre-incubation with TG100-115, stimulate the cells with a growth factor known to

activate the PI3K/Akt pathway (e.g., 20 ng/mL FGF or 50 ng/mL VEGF) for a short period

(e.g., 10-20 minutes).

Include an unstimulated control for comparison.

Cell Lysis: Immediately after stimulation, place the culture plates on ice and proceed to cell

lysis.

Protocol 2: Western Blot Analysis of Akt
Phosphorylation

Cell Lysis:

Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered

saline (PBS).

Add ice-cold cell lysis buffer to each well or dish. A recommended lysis buffer is RIPA

buffer supplemented with protease and phosphatase inhibitors.

RIPA Lysis Buffer Recipe (10 mL):

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1% NP-40

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1684651?utm_src=pdf-body
https://www.benchchem.com/product/b1684651?utm_src=pdf-body
https://www.benchchem.com/product/b1684651?utm_src=pdf-body
https://www.benchchem.com/product/b1684651?utm_src=pdf-body
https://www.benchchem.com/product/b1684651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


0.5% Sodium Deoxycholate

0.1% SDS

1 mM EDTA

Add fresh before use:

1 mM PMSF

1X Protease Inhibitor Cocktail

1X Phosphatase Inhibitor Cocktail 2 & 3

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification:

Determine the protein concentration of each lysate using a protein assay such as the

bicinchoninic acid (BCA) assay.

Sample Preparation:

Based on the protein concentration, normalize the volume of each lysate to contain an

equal amount of protein (e.g., 20-40 µg).

Add an equal volume of 2X Laemmli sample buffer to each lysate.

Boil the samples at 95-100°C for 5 minutes.

SDS-PAGE:

Load the prepared samples into the wells of a 10% or 12% polyacrylamide gel.
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Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or

nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting:

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin

(BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

phospho-Akt (Ser473) (e.g., Rabbit anti-p-Akt (Ser473), typically diluted 1:1000 in 5%

BSA/TBST) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase

(HRP)-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP, diluted 1:2000-

1:5000 in 5% milk/TBST) for 1 hour at room temperature.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according

to the manufacturer's instructions.

Capture the chemiluminescent signal using an imaging system or X-ray film.

Stripping and Re-probing for Total Akt:

To normalize for protein loading, the membrane can be stripped of the p-Akt antibodies

and re-probed for total Akt.

Incubate the membrane in a stripping buffer (commercially available or a mild stripping

buffer containing glycine and SDS) for 15-30 minutes at room temperature.
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Wash the membrane thoroughly with PBS and TBST.

Block the membrane again as described above.

Incubate with a primary antibody against total Akt (e.g., Rabbit anti-Akt, diluted 1:1000 in

5% milk/TBST) overnight at 4°C.

Repeat the washing, secondary antibody incubation, and detection steps as described

above.

Densitometric Analysis:

Quantify the band intensities for both p-Akt and total Akt using image analysis software

(e.g., ImageJ).

Normalize the p-Akt signal to the corresponding total Akt signal for each sample.

Mandatory Visualizations
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Caption: PI3K/Akt Signaling Pathway and the inhibitory action of TG100-115.
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Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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